Phenylpropargyl aldehyde diethyl acetal

Catalog No.
S1893455
CAS No.
6142-95-6
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylpropargyl aldehyde diethyl acetal

CAS Number

6142-95-6

Product Name

Phenylpropargyl aldehyde diethyl acetal

IUPAC Name

3,3-diethoxyprop-1-ynylbenzene

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3

InChI Key

DTEGZYXCDQFSBZ-UHFFFAOYSA-N

SMILES

CCOC(C#CC1=CC=CC=C1)OCC

Canonical SMILES

CCOC(C#CC1=CC=CC=C1)OCC

Organic Synthesis:

PPA's structure features a protected aldehyde group (due to the acetal functionality) and a reactive alkyne moiety. This combination makes it a valuable intermediate for organic synthesis. Researchers can utilize PPA as a starting material to access diverse functionalized molecules. For instance, the acetal group can be hydrolyzed to generate the corresponding aldehyde, opening doors for further reactions. PubChem:

Phenylpropargyl aldehyde diethyl acetal is a chemical compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol. It appears as a clear, colorless to yellow liquid and is classified as an acetal. This compound is notable for its functional group, which plays a crucial role in various organic synthesis applications, particularly in the preparation of isoquinolones and Z-cinnamaldehyde .

Currently, there is no scientific research readily available on a specific mechanism of action for PPADA in biological systems.

PPADA can be irritating to the skin, eyes, and respiratory system. Limited data exists on its specific toxicity []. Always handle PPADA with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

Typical of aldehydes and acetals. Key reactions include:

  • Hydrolysis: Under acidic conditions, phenylpropargyl aldehyde diethyl acetal can hydrolyze to yield phenylpropargyl aldehyde and ethanol.
  • Condensation Reactions: It can undergo condensation with amines to form imines, which are useful intermediates in organic synthesis.
  • Reduction: The aldehyde functionality can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Phenylpropargyl aldehyde diethyl acetal can be synthesized through several methods:

  • Acetalization: The reaction of phenylpropargyl aldehyde with diethyl acetal in the presence of an acid catalyst leads to the formation of phenylpropargyl aldehyde diethyl acetal.
  • Alkylation Reactions: Starting from propargyl alcohol, alkylation with ethyl halides can yield the desired acetal.
  • Use of Protecting Groups: In multi-step syntheses, protecting groups may be employed to facilitate the formation of the acetal without interfering with other functional groups.

These methods underscore its accessibility for synthetic chemists.

Phenylpropargyl aldehyde diethyl acetal has several applications in organic synthesis:

  • Synthesis of Isoquinolones: It serves as an important intermediate in the preparation of isoquinolone derivatives, which are valuable in medicinal chemistry.
  • Preparation of Z-Cinnamaldehyde: This compound is utilized in synthesizing Z-cinnamaldehyde, known for its flavoring and fragrance properties .
  • Research

Interaction studies involving phenylpropargyl aldehyde diethyl acetal primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules. The interactions can also provide insights into its stability under different conditions, which is essential for practical applications in synthesis.

Phenylpropargyl aldehyde diethyl acetal shares structural similarities with several other compounds, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
Propargyl AlcoholC₃H₄OA simple alkyne alcohol used in various reactions.
CinnamaldehydeC₉H₈OA natural compound known for its flavoring properties; lacks the acetal functionality.
Ethyl AcetateC₄H₈O₂An ester used as a solvent; structurally different but shares ethyl groups.
BenzaldehydeC₇H₆OAn aromatic aldehyde without the propargylic structure; commonly used in organic synthesis.

The uniqueness of phenylpropargyl aldehyde diethyl acetal lies in its combination of both propargylic and aldehydic functionalities, allowing for diverse synthetic applications that are not achievable with simpler compounds.

XLogP3

2.7

Other CAS

6142-95-6

Dates

Modify: 2023-08-16

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